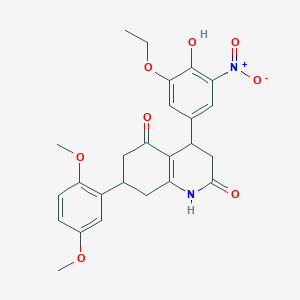

![molecular formula C19H27N5O2S2 B4778428 2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4778428.png)

2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but without specific spectroscopic data or crystallographic data, a detailed analysis is not possible .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. It’s likely that it participates in reactions typical of other similar organic compounds .Applications De Recherche Scientifique

Synthesis and Properties

The compound is synthesized by treating 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid amide with phosphorus pentasulfide in the presence of pyridine . This process yields 4,5,6,7-tetrahydrobenzo[b]thiopheno[2,3-d]-1,3,2λ5-diazaphosphinane-2-thione . The alkylation of its sodium salts has also been studied .

Anti-Inflammatory Activity

The compound has shown significant anti-inflammatory activity. It has been found to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) . This anti-inflammatory activity was observed in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells) .

NRF2 Activation

The compound is a potent activator of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . Activators of the NRF2 pathway are expected to exhibit anti-inflammatory activity . The compound has been confirmed as an activator of NQO1 and HO-1 expression, the two well-known targets of the NRF2 transcription factor, in murine hepatoma (Hepa-1c1c7) cells .

Metabolic Stability

The compound has shown good metabolic stability in human, rat, and mouse liver microsomes . It has an optimum half-life (T1/2) and intrinsic clearance (Clint) .

Potential for Further Development

Given its anti-inflammatory activity, NRF2 activation, and metabolic stability, the compound shows promise for further development. Its direct interaction with the Kelch domain of KEAP1, a redox sensor and adaptor protein that binds NRF2 into the CulIII ubiquitin ligase complex, makes it a promising anti-inflammatory compound with minimum side effects .

Mécanisme D'action

Target of Action

The primary target of this compound is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element-dependent genes .

Mode of Action

The compound activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby interfering with the KEAP1’s Kelch domain . This disruption prevents the degradation of NRF2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant genes .

Biochemical Pathways

Upon activation, NRF2 induces the expression of NQO1 and HO-1 in Hepa-1c1c7 cells . NQO1 and HO-1 are well-known targets of the NRF2 transcription factor and play significant roles in the cellular defense system . NQO1 is involved in the detoxification of quinones, while HO-1 has anti-inflammatory and cytoprotective effects .

Pharmacokinetics

The compound exhibits moderate stability in human, rat, and mouse liver microsomes . This suggests that it has a favorable pharmacokinetic profile, with an optimum half-life (T 1/2) and intrinsic clearance (Cl int) . .

Result of Action

The compound exhibits anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells . It reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) . This suggests that the compound can effectively modulate the inflammatory response at the molecular and cellular levels.

Propriétés

IUPAC Name |

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2S2/c20-17-16-13-4-1-2-5-14(13)28-18(16)23-19(22-17)27-12-15(25)21-6-3-7-24-8-10-26-11-9-24/h1-12H2,(H,21,25)(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGIUFUXSNIUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC(=O)NCCCN4CCOCC4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-morpholin-4-ylpropyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-bromo-2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4778349.png)

![2-cyano-3-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-N-(2-phenylethyl)acrylamide](/img/structure/B4778354.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B4778361.png)

![N-(2-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4778372.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4778375.png)

![4-{5-chloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778378.png)

![methyl [3-(4-ethylphenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4778384.png)

![N-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4778396.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4778400.png)

![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4778401.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4778435.png)

![N-(2-furylmethyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4778436.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B4778449.png)